Erythrinan

Catalog No.
S626971
CAS No.
M.F
C16H21N
M. Wt
227.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrinan

Product Name

Erythrinan

IUPAC Name

(4aS,13bS)-2,3,4,4a,5,6,8,9-octahydro-1H-indolo[7a,1-a]isoquinoline

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

InChI

InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1

InChI Key

PERYEAFHHZTAKL-HOCLYGCPSA-N

SMILES

C1CCC23C(C1)CCN2CCC4=CC=CC=C34

Canonical SMILES

C1CCC23C(C1)CCN2CCC4=CC=CC=C34

Isomeric SMILES

C1CC[C@@]23[C@@H](C1)CCN2CCC4=CC=CC=C34

Description

Erythrinan is an indolizine alkaloid fundamental parent and an indolizidine alkaloid.

Erythrinan is a naturally occurring alkaloid derived from various species of the Erythrina genus, which includes plants commonly known as coral trees. These plants are notable for their vibrant flowers and are found in tropical and subtropical regions. Erythrinan is characterized by its unique polycyclic structure, which contributes to its diverse biological activities. The compound has garnered attention for its potential pharmacological properties, including analgesic and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and pharmacology .

: The synthesis of erythrinan and related alkaloids can involve photochemical processes, such as [2+2] intermolecular photocycloaddition, which is a method to construct complex cyclic structures from simpler precursors .
  • Palladium-Catalyzed Reactions: Recent studies have demonstrated palladium-catalyzed arylation methods that allow for the efficient construction of the erythrinan skeleton from α,β-unsaturated γ-lactams . This approach highlights the versatility of transition metal catalysis in organic synthesis.
  • These reactions not only facilitate the synthesis of erythrinan but also enable the exploration of its derivatives with potentially enhanced biological activities.

    Erythrinan exhibits a range of biological activities that have been extensively studied:

    • Analgesic Effects: Research indicates that erythrinan compounds can provide pain relief comparable to conventional analgesics, making them candidates for pain management therapies .
    • Anti-inflammatory Properties: Erythrinan has shown promise in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .
    • Neuroprotective Effects: Some studies suggest that erythrinan may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

    These biological activities underscore the therapeutic potential of erythrinan and its derivatives.

    The synthesis of erythrinan can be achieved through various methods:

    • Natural Extraction: Erythrinan can be isolated from Erythrina species using extraction techniques involving solvents like ethanol or methanol .
    • Total Synthesis: Synthetic chemists have developed multiple routes to produce erythrinan in the laboratory. For example, a concise synthesis was achieved using rhodium-catalyzed reactions that efficiently construct the core structure of erythrinan .
    • Photochemical Synthesis: As mentioned earlier, photochemical methods involving light-induced reactions provide an innovative approach to synthesizing erythrinan and its analogs .

    These methods highlight both natural and synthetic pathways for obtaining erythrinan.

    Erythrinan's applications span various fields:

    • Pharmaceuticals: Due to its analgesic and anti-inflammatory properties, erythrinan is being explored for development into new pain relief medications.
    • Research: Erythrinan serves as a valuable model compound in medicinal chemistry research aimed at understanding structure-activity relationships among alkaloids.
    • Traditional Medicine: In some cultures, extracts from Erythrina species have been used traditionally for treating ailments such as fever and pain .

    These applications reflect the compound's significance in both modern medicine and traditional practices.

    Studies on the interactions of erythrinan with biological targets are crucial for understanding its pharmacological profile. Research has indicated that erythrinan may interact with various receptors and enzymes involved in pain and inflammation pathways. For instance:

    • Opioid Receptors: Erythrinan derivatives have been shown to exhibit affinity for opioid receptors, which may contribute to their analgesic effects.
    • Cyclooxygenase Enzymes: Some studies suggest that erythrinan can inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .

    These interactions highlight the importance of further research into erythrinan's mechanisms of action.

    Erythrinan is part of a broader class of alkaloids with similar structural features. Here are some comparable compounds:

    Compound NameStructural FeaturesUnique Properties
    MorphinanContains a fused ring system similar to erythrinanStrong analgesic properties; used in pain management
    Quinoline AlkaloidsPolycyclic structure with nitrogen atomsDiverse biological activities; some have antimalarial effects
    Indole AlkaloidsCharacterized by an indole ringMany exhibit psychoactive effects; used in traditional medicine

    Erythrinan's uniqueness lies in its specific structural arrangement and biological activity profile compared to these similar compounds. Its distinct polycyclic structure contributes to its unique pharmacological properties while differentiating it from other alkaloids.

    XLogP3

    3.4

    Wikipedia

    Erythrinan

    Dates

    Modify: 2024-02-18

    Explore Compound Types